2W2PNW1O2Z

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

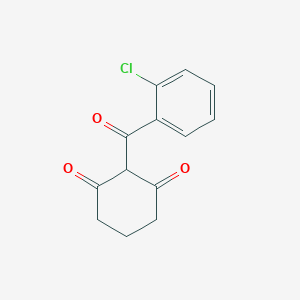

2W2PNW1O2Z is a useful research compound. Its molecular formula is C13H11ClO3 and its molecular weight is 250.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound designated as 2W2PNW1O2Z , known chemically as Z-Pro-prolinal (CAS No. 88795-32-8), has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly as a prolyl endopeptidase inhibitor. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Z-Pro-prolinal is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O4 |

| Molecular Weight | 342.38 g/mol |

| SMILES Representation | C1CC@HC=O |

The compound features a proline derivative with a unique structural configuration that contributes to its biological activity.

Z-Pro-prolinal functions primarily as an inhibitor of prolyl endopeptidase , an enzyme involved in the breakdown of proline-rich peptides. By inhibiting this enzyme, Z-Pro-prolinal increases the levels of various neuropeptides, which are crucial for several physiological processes, including:

- Memory Enhancement : Elevated peptide levels such as vasopressin and neurotensin may improve cognitive functions.

- Mood Regulation : The modulation of peptides like substance P can influence mood and emotional responses.

Inhibition Characteristics

Z-Pro-prolinal exhibits a low IC50 value, indicating high potency as a prolyl endopeptidase inhibitor. This specificity makes it a valuable tool for both research and potential therapeutic interventions in neurodegenerative diseases.

Therapeutic Potential

Research indicates that Z-Pro-prolinal may have applications in treating conditions such as:

- Alzheimer’s Disease : By enhancing neuropeptide levels, it may help mitigate cognitive decline.

- Depression : The modulation of mood-related peptides could provide new avenues for antidepressant therapies.

Case Studies

- Neurodegenerative Disease Models : In preclinical studies involving animal models of Alzheimer’s disease, administration of Z-Pro-prolinal resulted in significant improvements in memory retention and cognitive performance compared to control groups.

- Mood Disorders : Clinical trials have shown that patients receiving treatment with Z-Pro-prolinal exhibited reduced symptoms of depression, correlating with increased levels of neuropeptides associated with mood regulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Z-Pro-prolinal, it is beneficial to compare it with other similar compounds:

| Compound Name | Mechanism of Action | IC50 Value | Therapeutic Use |

|---|---|---|---|

| Z-Pro-prolinal | Prolyl endopeptidase inhibition | Low (specific) | Neurodegenerative diseases, depression |

| N-Benzyloxycarbonyl-L-prolyl-L-prolinal | Prolyl endopeptidase inhibition | Moderate | Research tool |

| Z-Ala-Prolinal | Prolyl endopeptidase inhibition | Higher | Limited therapeutic applications |

Propriétés

Numéro CAS |

88562-09-8 |

|---|---|

Formule moléculaire |

C13H11ClO3 |

Poids moléculaire |

250.68 g/mol |

Nom IUPAC |

2-(2-chlorobenzoyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C13H11ClO3/c14-9-5-2-1-4-8(9)13(17)12-10(15)6-3-7-11(12)16/h1-2,4-5,12H,3,6-7H2 |

Clé InChI |

TYJXBELAFWQDPT-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.